molecular formula C20H15N3O6S B13740902 Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- CAS No. 3178-78-7

Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]-

Cat. No.: B13740902
CAS No.: 3178-78-7
M. Wt: 425.4 g/mol
InChI Key: DMYARGFVXSUNTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- (CAS: 3178-78-7) is a structurally complex anthraquinone derivative featuring a benzenesulfonamide moiety linked to an amino-substituted anthracenedione core. Notably, it is listed on Canada’s Non-domestic Substances List (NDSL), indicating restricted commercial use in Canada .

Properties

CAS No.

3178-78-7

Molecular Formula

C20H15N3O6S

Molecular Weight

425.4 g/mol

IUPAC Name

3-[(5-amino-4,8-dihydroxy-9,10-dioxoanthracen-1-yl)amino]benzenesulfonamide

InChI

InChI=1S/C20H15N3O6S/c21-11-4-6-13(24)17-15(11)19(26)18-14(25)7-5-12(16(18)20(17)27)23-9-2-1-3-10(8-9)30(22,28)29/h1-8,23-25H,21H2,(H2,22,28,29)

InChI Key

DMYARGFVXSUNTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis of the Anthraquinone Derivative

  • Starting Material: Anthraquinone or substituted anthraquinone derivatives are typically used as the core scaffold.
  • Functionalization: Introduction of amino and hydroxy groups at specific positions (4,8-dihydroxy and 5-amino) on the anthracene ring is achieved through selective nitration, reduction, and hydroxylation reactions.
  • Oxidation State Control: The 9,10-dioxo groups (quinone structure) are carefully maintained or introduced by controlled oxidation reactions to preserve the anthraquinone core.

Formation of the Sulfonamide Linkage

  • Benzenesulfonyl Chloride Reaction: The sulfonamide group is commonly introduced by reacting the anthraquinone amine derivative with benzenesulfonyl chloride under basic conditions.
  • Nucleophilic Substitution: The amine at the 5-position of the anthraquinone acts as a nucleophile, attacking the sulfonyl chloride to form the sulfonamide bond.
  • Reaction Conditions: Typically, this step is carried out in an inert solvent such as dichloromethane or tetrahydrofuran with a base like triethylamine or pyridine to neutralize the hydrochloric acid generated.

Purification and Isolation

  • Chromatographic Techniques: Reverse phase high-performance liquid chromatography (RP-HPLC) using columns such as Newcrom R1 is employed for purification and isolation of the final product.
  • Mobile Phase Composition: A mixture of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) is used to achieve effective separation and purity.

Comparative Table of Preparation Steps

Step Description Typical Reagents/Conditions Notes
1. Anthraquinone functionalization Introduction of amino and hydroxy groups on anthraquinone core Nitration, reduction (e.g., SnCl2), hydroxylation reagents Careful control of oxidation state required
2. Sulfonamide formation Coupling of anthraquinone amine with benzenesulfonyl chloride Benzenesulfonyl chloride, base (triethylamine), inert solvent Nucleophilic substitution forming sulfonamide bond
3. Purification Isolation of pure compound RP-HPLC with acetonitrile/water/phosphoric acid Scalable for preparative separation and pharmacokinetics

Research Findings and Literature Insights

  • Chromatographic Separation: The compound’s purification and analysis have been optimized using reverse phase HPLC methods with specific column types and mobile phases, facilitating both analytical and preparative scale applications.
  • Metabolic Considerations: Analogous anthraquinone derivatives undergo metabolic transformations such as N-oxidation and ring oxidation mediated by cytochrome P450 enzymes, which may influence synthetic route design to avoid unstable intermediates.
  • Synthetic Challenges: The presence of multiple reactive groups (amino, hydroxy, and sulfonamide) necessitates selective protection/deprotection strategies during synthesis to prevent side reactions and degradation.
  • Patent Literature: While direct synthetic procedures for this exact compound are limited, related sulfonamide-anthraquinone derivatives have been described in patent documents focusing on biocompatible polymer compositions and immunomodulatory agents, indicating potential synthetic methodologies involving amine functionalization and sulfonylation steps.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and pH levels to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Employed as a dye or pigment in textile and other manufacturing processes.

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Anthraquinone-Based Sulfonamides and Sulfonates

The compound shares structural similarities with other anthraquinone derivatives, particularly those functionalized with sulfonic acid or sulfonamide groups (Table 1).

Compound Name CAS Number Key Substituents Molecular Weight Applications Reference
Target Compound 3178-78-7 -NH₂, -OH, -SO₂NH₂ N/A Regulatory interest (NDSL)
Acid Violet 43 (C.I. 75470) 6424-97-1 -NH₂, -SO₃H, -CH₃ N/A Textile dye
Toluidine Blue 6586-04-5 -SO₃Na, -CH₃ 305.73 Biological staining, dye
Sodium 8-amino-5-bromo-... 93940-12-6 -Br, -NH₂, -SO₃Na N/A Dye intermediate

Key Observations:

  • Functional Group Impact : The target compound’s benzenesulfonamide group (-SO₂NH₂) distinguishes it from sulfonate-containing dyes like Acid Violet 43 (C.I. 75470) . Sulfonamides are often associated with pharmaceutical activity (e.g., celecoxib derivatives in ), whereas sulfonates like Toluidine Blue are used in dyes and biological stains .

Physicochemical Properties

  • LogP : A related benzenesulfonamide (CAS 2907-79-1) has a LogP of 4.79, indicating moderate hydrophobicity . The target’s additional hydroxyl groups may reduce LogP, enhancing water solubility.
  • Stability: Hydroxyanthraquinones (e.g., Alizarin Red S) are prone to photodegradation, but sulfonamide groups could improve stability .

Regulatory and Commercial Status

  • The target compound’s NDSL listing contrasts with commercially available dyes like Acid Violet 43, which are widely used in textiles .
  • Derivatives with bromine (e.g., CAS 61813-39-6) may face stricter regulations due to environmental persistence .

Biological Activity

Benzenesulfonamide, 3-[(5-amino-9,10-dihydro-4,8-dihydroxy-9,10-dioxo-1-anthracenyl)amino]- is a complex compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C20H15N3O6SC_{20}H_{15}N_{3}O_{6}S and a molecular mass of 425.41 g/mol. The structure includes a sulfonamide group linked to an anthracene derivative, which is significant for its biological interactions.

Biological Activity Overview

The biological activity of benzenesulfonamide derivatives is extensive, with studies indicating various pharmacological effects:

  • Cardiovascular Effects : Research has shown that benzenesulfonamide and its derivatives can influence perfusion pressure and coronary resistance. In an isolated rat heart model, certain derivatives demonstrated a reduction in perfusion pressure compared to controls, suggesting potential cardiovascular benefits .
  • Calcium Channel Inhibition : Some studies indicate that derivatives of benzenesulfonamide can act as calcium channel inhibitors. For instance, the interaction of 4-(2-aminoethyl)-benzenesulfonamide with calcium channels was evaluated using docking studies, revealing its potential to modulate calcium influx in cardiac tissues .
  • Antioxidant Activity : Hybrid compounds formed from benzene sulfonamide and piperazine have been investigated for their antioxidant capacities. These compounds showed promising enzyme inhibitory activities, which could be relevant in developing therapeutic agents .

Case Study: Cardiovascular Effects

A study aimed at evaluating the effects of various benzenesulfonamide derivatives on coronary resistance utilized an experimental design where different compounds were administered at a dose of 0.001 nM. The results indicated that:

CompoundEffect on Coronary Resistance
ControlBaseline
BenzenesulfonamideIncreased resistance
4-(2-Aminoethyl)-benzenesulfonamideDecreased resistance (p = 0.05)
Other derivativesVariable effects

This study highlights the specific activity of certain derivatives in modulating coronary resistance .

Mechanistic Insights

Theoretical studies have suggested that the mechanism of action for some benzenesulfonamide derivatives may involve:

  • Inhibition of Carbonic Anhydrase : Certain sulfonamides have been identified as inhibitors of carbonic anhydrase, which could be beneficial in managing conditions like heart failure .
  • Endothelin Receptor Modulation : Some derivatives may act as endothelin receptor antagonists, potentially alleviating pulmonary vascular hypertension .

Q & A

Q. What analytical methods are recommended for characterizing this benzenesulfonamide derivative in academic research?

Reverse-phase HPLC with a Newcrom R1 column is a validated method for separation and analysis. The mobile phase typically comprises acetonitrile, water, and phosphoric acid (0.1% v/v). For mass spectrometry (MS) compatibility, replace phosphoric acid with formic acid (0.1% v/v). This method achieves baseline separation and supports quantification in pharmacokinetic or purity studies .

Q. What are the foundational synthetic routes for this compound?

Synthesis often involves multi-step reactions between sulfonated anilines and anthraquinone derivatives. A representative protocol includes:

  • Step 1: Reacting a sulfonyl chloride intermediate (e.g., 4-fluorobenzenesulfonyl chloride) with propargylamine in dichloromethane under basic conditions.
  • Step 2: Performing a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with azide derivatives, using CuSO₄·5H₂O and sodium ascorbate in acetone/water .
    Purification is achieved via silica gel column chromatography (hexane/EtOAc).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis conditions (e.g., temperature, pH)?

Discrepancies in synthesis protocols (e.g., temperature ranges of 60–80°C or pH 7–9) may arise from differences in starting material reactivity or solvent systems. To address this:

  • Conduct a Design of Experiments (DoE) approach to systematically vary parameters (temperature, pH, catalyst loading) and assess yield/purity.
  • Use in-line monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress and identify optimal conditions .

Q. How do structural modifications (e.g., substituents) influence biological activity?

  • Antifungal Activity: Substituents like methyl or methoxy groups enhance binding to fungal cytochrome P-450 sterol C-14 α-demethylase. For example, 4-methyl-N-[4-(phenylamino)phenyl] derivatives show IC₅₀ values <2.5 µg/mL at pH 7.4 .
  • Enzyme Inhibition: Bulky substituents (e.g., butyl groups) improve selectivity for acetylcholinesterase inhibition, as shown in kinetic assays with Ki values <10 nM .

Q. How can computational models predict toxicity profiles of benzenesulfonamide derivatives?

Tools like ProTox-II , GUSAR , and TEST evaluate toxicity based on molecular descriptors (e.g., logP, topological polar surface area). For example:

  • Compound 21 requires higher intraperitoneal doses (LD₅₀ >500 mg/kg) due to low blood-brain barrier permeability.
  • Compound 24 exhibits lower oral toxicity (LD₅₀ >1000 mg/kg) owing to reduced metabolic activation .

Q. What strategies improve catalytic efficiency in benzenesulfonamide synthesis?

  • Heterogeneous Catalysis: Magnetically retrievable CoFe@rGO nanohybrids enable aziridine ring-opening reactions with >90% yield and 5 catalytic reuse cycles .
  • Solvent Optimization: Aqueous acetone (1:1 v/v) minimizes side reactions in CuAAC while maintaining high regioselectivity .

Q. How can researchers validate interactions with biological targets (e.g., enzymes, receptors)?

  • Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) for Smyd3 or carbonic anhydrase isoforms.
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for anthraquinone-sulfonamide binding to DNA G-quadruplexes .

Data Contradiction Analysis

Q. How to interpret conflicting toxicity data across administration routes (e.g., oral vs. intravenous)?

Discrepancies often stem from differences in bioavailability or metabolism. For example:

  • Intravenous Administration: Higher plasma concentrations may saturate detoxification pathways, reducing apparent toxicity.
  • Oral Administration: First-pass metabolism in the liver can convert parent compounds into less toxic metabolites. Validate using physiologically based pharmacokinetic (PBPK) modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.